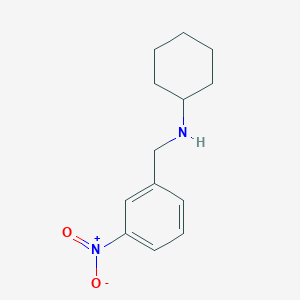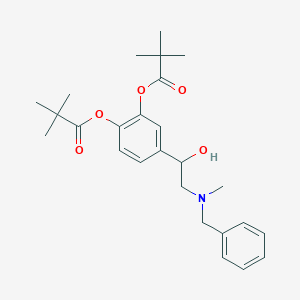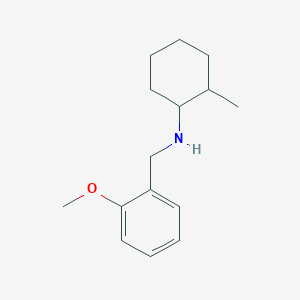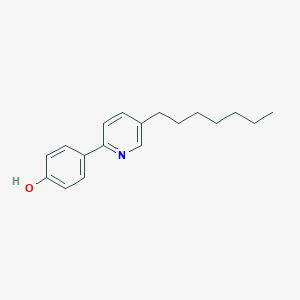
Phenol, 4-(5-heptyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(5-heptyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the family of pyridine derivatives and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Phenol, 4-(5-heptyl-2-pyridinyl)- is not fully understood. However, it has been suggested that this compound exerts its effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Phenol, 4-(5-heptyl-2-pyridinyl)- has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phenol, 4-(5-heptyl-2-pyridinyl)- in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of Phenol, 4-(5-heptyl-2-pyridinyl)- in scientific research. For example, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, the development of novel synthesis methods for this compound may lead to improved yield and purity, making it more accessible for scientific research.
Synthesemethoden
The synthesis of Phenol, 4-(5-heptyl-2-pyridinyl)- can be achieved by various methods, including the reaction of 2-pyridinecarboxylic acid with heptyl bromide, followed by reduction with sodium borohydride. This method has been shown to yield high purity and high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(5-heptyl-2-pyridinyl)- has been widely used in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
110500-52-2 |
|---|---|
Produktname |
Phenol, 4-(5-heptyl-2-pyridinyl)- |
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
4-(5-heptylpyridin-2-yl)phenol |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-15-8-13-18(19-14-15)16-9-11-17(20)12-10-16/h8-14,20H,2-7H2,1H3 |
InChI-Schlüssel |
HQCYZDJTFSWOIV-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
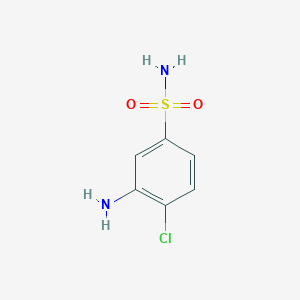
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
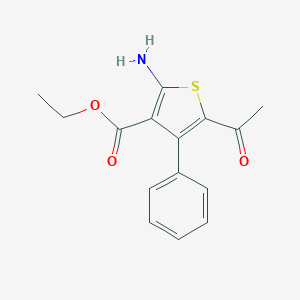
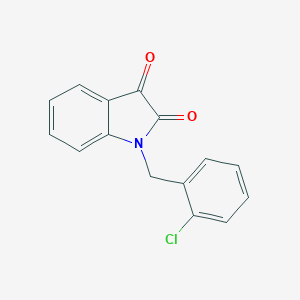
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
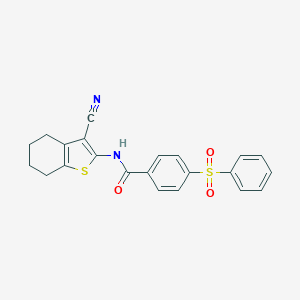
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
